2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a heterocyclic compound that integrates both pyrazole and pyridine rings. The unique structure, characterized by a bromine atom on the pyrazole ring and a methyl group on the pyridine ring, positions this compound as a significant entity in various chemical and biological applications. Its molecular formula is with a molecular weight of approximately 238.08 g/mol .
This compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms, which are essential in pharmaceutical chemistry due to their diverse biological activities. The presence of bromine enhances its reactivity, making it a valuable intermediate in organic synthesis .
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine typically involves several methods, with bromination being a key step. One common approach includes:
The synthesis can be broken down into several critical steps:
The molecular structure of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can be represented by various notations:
The structure features a methyl group at the 4-position of the pyridine ring and a brominated pyrazole moiety, contributing to its chemical properties and reactivity .
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can engage in various chemical reactions:
Reagents such as amines, thiols, or alkoxides are commonly used for substitution reactions. For oxidation, potassium permanganate or hydrogen peroxide may be employed, while reducing agents like sodium borohydride or lithium aluminum hydride are suitable for reduction processes .
The mechanism of action for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine primarily revolves around its reactivity due to the presence of the bromine atom. In substitution reactions, nucleophiles attack the carbon atom bonded to bromine, displacing it and forming new compounds. This process is influenced by factors such as solvent choice and temperature, which can affect reaction rates and yields .
Property | Value |
---|---|
Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 2-(3-bromopyrazol-1-yl)-4-methylpyridine |
InChI | InChI=1S/C9H8BrN3/c1-7-... |
Canonical SMILES | CC1=CC(=NC=C1)N2C=CC(=N2)Br |
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine has notable applications in various fields:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3